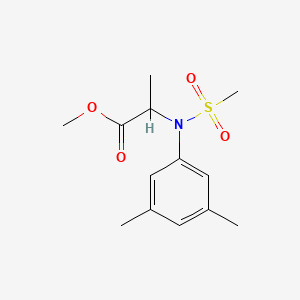![molecular formula C22H20N2O2 B4177383 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide
Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OBI-1 belongs to the class of compounds known as protease inhibitors and has been found to inhibit the activity of several proteases, including thrombin, factor XIa, and factor Xa.
Scientific Research Applications
OBI-1 has been extensively studied for its potential therapeutic applications in the treatment of bleeding disorders. It has been found to be a potent inhibitor of thrombin, factor XIa, and factor Xa, which are all involved in the coagulation cascade. OBI-1 has been shown to be effective in the treatment of hemophilia, a genetic disorder characterized by a deficiency in clotting factors. In preclinical studies, OBI-1 has been found to be effective in reducing bleeding episodes in hemophilic animals.
Mechanism of Action
OBI-1 acts as a competitive inhibitor of thrombin, factor XIa, and factor Xa. It binds to the active site of these proteases and prevents them from cleaving their substrates, which are involved in the coagulation cascade. By inhibiting these proteases, OBI-1 prevents the formation of blood clots and reduces the risk of bleeding.
Biochemical and Physiological Effects:
OBI-1 has been found to be well-tolerated in preclinical studies. It has a half-life of approximately 2 hours and is eliminated primarily through renal excretion. OBI-1 has been shown to reduce bleeding episodes in hemophilic animals and has the potential to be an effective treatment for bleeding disorders in humans.
Advantages and Limitations for Lab Experiments
One advantage of OBI-1 is its potent inhibitory activity against thrombin, factor XIa, and factor Xa. This makes it a valuable tool for studying the coagulation cascade and the role of these proteases in hemostasis. However, one limitation of OBI-1 is its short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of OBI-1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of OBI-1 as a treatment for other bleeding disorders, such as von Willebrand disease. Additionally, further studies are needed to determine the optimal dosing and administration of OBI-1 in humans.
properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(21(25)23-14-13-16-7-3-2-4-8-16)24-19-12-6-10-17-9-5-11-18(20(17)19)22(24)26/h2-12,15H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDQHMUKQCBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)
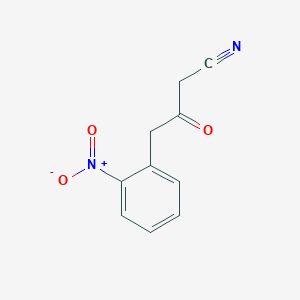
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)
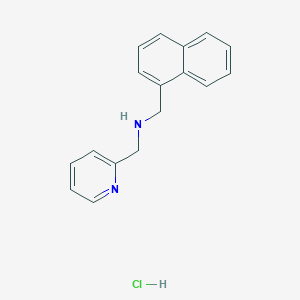
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
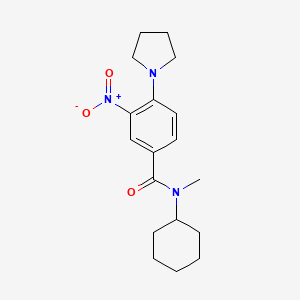
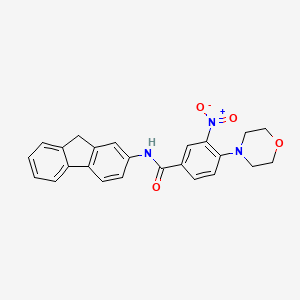
![N-(4-{4-allyl-5-[(1-{[(3-nitrophenyl)amino]carbonyl}propyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4177354.png)
![N-cyclohexyl-N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4177356.png)
![7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4177364.png)
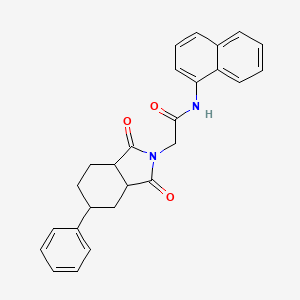
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)
